(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a unique structure with a fused pyrrole and pyrrolidine ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a benzylic amine and a suitable diene in the presence of a catalyst to facilitate the cyclization reaction. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrrolopyridines: Another class of compounds with a fused pyrrole and pyridine ring system, known for their anti-inflammatory properties.
Uniqueness
(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is unique due to its specific stereochemistry and the presence of a benzylic group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(3aS,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13-/m0/s1 |
InChI Key |
LODPYENASSOOBD-STQMWFEESA-N |
Isomeric SMILES |
C1CN([C@@H]2[C@@H]1CNC2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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